ethyl 7-methyl-4-oxo-1-({[2-(trifluoromethyl)phenyl]carbamoyl}methyl)-1,4-dihydro-1,8-naphthyridine-3-carboxylate
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Overview
Description
ethyl 7-methyl-4-oxo-1-({[2-(trifluoromethyl)phenyl]carbamoyl}methyl)-1,4-dihydro-1,8-naphthyridine-3-carboxylate is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound belongs to the class of naphthyridines, which are heterocyclic compounds containing a fused ring system with nitrogen atoms. The presence of the trifluoromethyl group and the naphthyridine core makes this compound particularly interesting for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 7-methyl-4-oxo-1-({[2-(trifluoromethyl)phenyl]carbamoyl}methyl)-1,4-dihydro-1,8-naphthyridine-3-carboxylate typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the naphthyridine core: This can be achieved through a cyclization reaction involving appropriate precursors.
Introduction of the trifluoromethyl group: This step often requires the use of trifluoromethylating agents under specific conditions.
Esterification: The final step involves the esterification of the carboxylic acid group to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, advanced catalysts, and efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
ethyl 7-methyl-4-oxo-1-({[2-(trifluoromethyl)phenyl]carbamoyl}methyl)-1,4-dihydro-1,8-naphthyridine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the trifluoromethyl group or the naphthyridine core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.
Scientific Research Applications
ethyl 7-methyl-4-oxo-1-({[2-(trifluoromethyl)phenyl]carbamoyl}methyl)-1,4-dihydro-1,8-naphthyridine-3-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ethyl 7-methyl-4-oxo-1-({[2-(trifluoromethyl)phenyl]carbamoyl}methyl)-1,4-dihydro-1,8-naphthyridine-3-carboxylate involves its interaction with specific molecular targets and pathways. The trifluoromethyl group and the naphthyridine core play crucial roles in its activity. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 7-methyl-4-oxo-1-(2-oxo-2-((2-(fluoromethyl)phenyl)amino)ethyl)-1,4-dihydro-1,8-naphthyridine-3-carboxylate
- Ethyl 7-methyl-4-oxo-1-(2-oxo-2-((2-(chloromethyl)phenyl)amino)ethyl)-1,4-dihydro-1,8-naphthyridine-3-carboxylate
Uniqueness
The presence of the trifluoromethyl group in ethyl 7-methyl-4-oxo-1-({[2-(trifluoromethyl)phenyl]carbamoyl}methyl)-1,4-dihydro-1,8-naphthyridine-3-carboxylate distinguishes it from similar compounds. This group enhances the compound’s stability, lipophilicity, and biological activity, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
ethyl 7-methyl-4-oxo-1-[2-oxo-2-[2-(trifluoromethyl)anilino]ethyl]-1,8-naphthyridine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18F3N3O4/c1-3-31-20(30)14-10-27(19-13(18(14)29)9-8-12(2)25-19)11-17(28)26-16-7-5-4-6-15(16)21(22,23)24/h4-10H,3,11H2,1-2H3,(H,26,28) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AFSHROCTGCIBPH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN(C2=C(C1=O)C=CC(=N2)C)CC(=O)NC3=CC=CC=C3C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18F3N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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